
N-(4-methoxy-2-nitrophenyl)-4-(p-tolylthio)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxy-2-nitrophenyl)-4-(p-tolylthio)butanamide, also known as MNPNB, is a chemical compound that has been widely used in scientific research for its unique properties. It is a yellowish powder that is soluble in organic solvents and has a molecular weight of 391.5 g/mol. MNPNB has been used in various studies to understand its mechanism of action and its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Kinetics and Mechanism of Formation
- A study by Sedlák et al. (2002) discussed the chemical behavior of substituted 4-chloro-N-phenylbutanamides. This research is relevant as it involves a similar butanamide structure, focusing on the kinetics of formation and decomposition in basic medium.
Biological Evaluation and DNA Binding
- Research by Khan et al. (2021) explored zinc(II) carboxylate complexes based on a similar nitrophenyl butenamide. This study assessed the DNA binding ability, biological activities such as anti-microbial and anti-leishmanial activities, and theoretical nature through molecular docking studies.
Quantum Chemical Studies
- A study by Nghia et al. (2021) focused on the structural parameters and molecular properties of a similar compound. This research is significant for understanding the molecular stability and potential applications in the paint industry.
In Vitro Biological Activities
- The work of Sirajuddin et al. (2015) on N-[(4-methoxyphenyl)]-4-oxo-4-[oxy]butanamide provides insights into antimicrobial, anticancer, and antileishmanial activities, as well as its interaction with SS-DNA.
Photoreagents for Protein Crosslinking
- Research by Jelenc et al. (1978) suggests the use of 4-nitrophenyl ethers, similar in structure to the compound of interest, for protein crosslinking and affinity labeling in biological studies.
Dual Inhibitor of Cyclooxygenase and Lipoxygenase Pathways
- A study by Tordjman et al. (2003) on a butanamide derivative explores its potential as a therapeutic agent for pain and inflammation, indicating possible medical applications of similar compounds.
Eigenschaften
IUPAC Name |
N-(4-methoxy-2-nitrophenyl)-4-(4-methylphenyl)sulfanylbutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-13-5-8-15(9-6-13)25-11-3-4-18(21)19-16-10-7-14(24-2)12-17(16)20(22)23/h5-10,12H,3-4,11H2,1-2H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJBXCNFNSOKNBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCCC(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxy-2-nitrophenyl)-4-(p-tolylthio)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((3-allyl-4-oxo-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2392650.png)
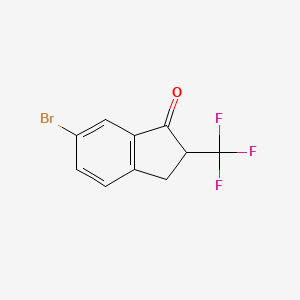

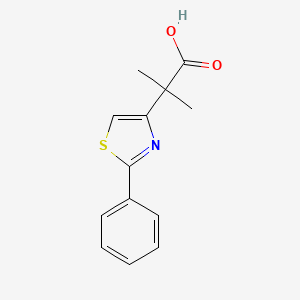
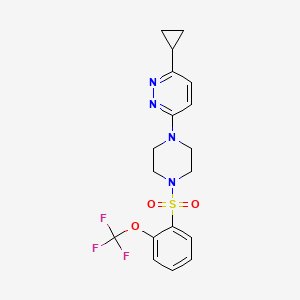
![Benzyl {[3,5-dicyano-6-hydroxy-4-(2-methoxyphenyl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2392659.png)
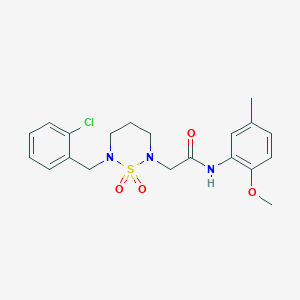
![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2392661.png)
![[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl][4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B2392663.png)
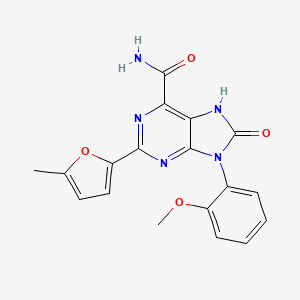

![N-{1-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}butanamide](/img/structure/B2392669.png)
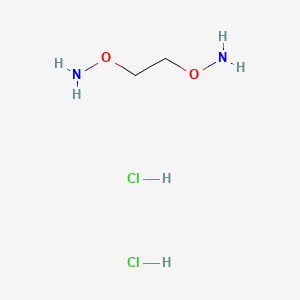
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisobutyramide](/img/structure/B2392673.png)